molecular formula C5H9ClO2 B8616591 2-Methyl-5-chloromethyl-1,3-dioxolane CAS No. 4469-50-5

2-Methyl-5-chloromethyl-1,3-dioxolane

Cat. No. B8616591
Key on ui cas rn: 4469-50-5
M. Wt: 136.58 g/mol
InChI Key: ASEUFSXJKPZVFR-UHFFFAOYSA-N
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Patent
US03946045

Procedure details

2-t-Butylaniline (0.3 mole), 2-methyl-5-chloromethyl-1,3-dioxolane (0.3 mole), potassium carbonate (0.3 mole) and tetraethylammonium chloride (2 grams) are charged into a glass reaction vessel equipped with a mechanical stirrer, thermometer and reflux condenser. The reaction mixture is heated at reflux for a period of 48 hours. After this time the mixture is filtered to yield the desired product N-2-methyl-1,3-dioxolan-5-ylmethyl)-2-t-butylaniline.
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
0.3 mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:3])[CH3:2].[CH3:12][CH:13]1[O:17][CH2:16][CH:15]([CH2:18]Cl)[O:14]1.C(=O)([O-])[O-].[K+].[K+]>[Cl-].C([N+](CC)(CC)CC)C>[CH3:12][CH:13]1[O:17][CH2:16][CH:15]([CH2:18][NH:7][C:6]2[CH:8]=[CH:9][CH:10]=[CH:11][C:5]=2[C:1]([CH3:4])([CH3:2])[CH3:3])[O:14]1.[C:1]([C:5]1[CH:11]=[CH:10][CH:9]=[CH:8][C:6]=1[NH2:7])([CH3:4])([CH3:2])[CH3:3] |f:2.3.4,5.6|

Inputs

Step One
Name
Quantity
0.3 mol
Type
reactant
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1
Name
Quantity
0.3 mol
Type
reactant
Smiles
CC1OC(CO1)CCl
Name
Quantity
0.3 mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
2 g
Type
catalyst
Smiles
[Cl-].C(C)[N+](CC)(CC)CC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
thermometer and reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for a period of 48 hours
Duration
48 h
FILTRATION
Type
FILTRATION
Details
After this time the mixture is filtered

Outcomes

Product
Name
Type
product
Smiles
CC1OC(CO1)CNC1=C(C=CC=C1)C(C)(C)C
Name
Type
product
Smiles
C(C)(C)(C)C1=C(N)C=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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